molecular formula C24H19ClN2O2 B4536108 N-(2-chlorophenyl)-2-(2-ethoxyphenyl)-4-quinolinecarboxamide

N-(2-chlorophenyl)-2-(2-ethoxyphenyl)-4-quinolinecarboxamide

Cat. No. B4536108
M. Wt: 402.9 g/mol
InChI Key: MASNNXKQWDZFQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves complex reactions that can include Friedlander synthesis, among other methods. For instance, a method for the synthesis of a related quinoline derivative, XEN-D0401, involved a series of ortho-lithiations and a variation of the Friedlander synthesis, indicating the complexity and multi-step nature of synthesizing such compounds (Kitson et al., 2010). The synthesis process is characterized by multiple steps, including the formation of intermediates and the use of protecting groups to achieve the final product.

Molecular Structure Analysis

Quinoline derivatives like N-(2-chlorophenyl)-2-(2-ethoxyphenyl)-4-quinolinecarboxamide exhibit complex molecular structures. For instance, structural analysis of a quinoline-3-carboxamide derivative revealed insights into its molecular geometry, crystalline form, and intermolecular interactions, which are crucial for understanding the chemical behavior and reactivity of such compounds (Polo-Cuadrado et al., 2021).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions that modify their structure and properties. These reactions can include aminolysis, where an ester reacts with an amine to form an amide, indicating the compound's reactive nature and potential for further chemical modifications (Jansson et al., 2006).

properties

IUPAC Name

N-(2-chlorophenyl)-2-(2-ethoxyphenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O2/c1-2-29-23-14-8-4-10-17(23)22-15-18(16-9-3-6-12-20(16)26-22)24(28)27-21-13-7-5-11-19(21)25/h3-15H,2H2,1H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASNNXKQWDZFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-(2-ethoxyphenyl)quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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